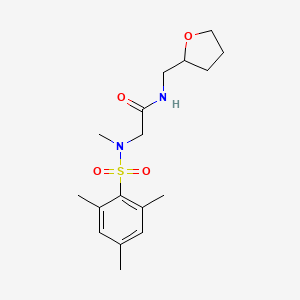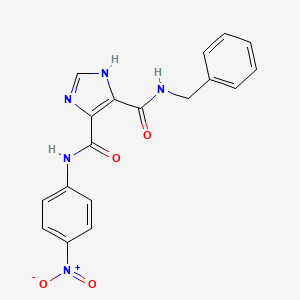
N~2~-(mesitylsulfonyl)-N~2~-methyl-N~1~-(tetrahydro-2-furanylmethyl)glycinamide
Vue d'ensemble
Description
N~2~-(mesitylsulfonyl)-N~2~-methyl-N~1~-(tetrahydro-2-furanylmethyl)glycinamide, commonly known as MTFG, is a chemical compound that has gained significant attention in the field of scientific research. MTFG is a glycine derivative that has shown promising results in various studies related to its potential use in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of MTFG is not fully understood. However, it is believed that MTFG exerts its effects by modulating various signaling pathways in the body. MTFG has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism. MTFG has also been found to inhibit the mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
MTFG has been found to have various biochemical and physiological effects. It has been shown to enhance insulin sensitivity and glucose uptake in diabetic mice. MTFG has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, MTFG has been shown to protect against neurodegeneration and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of MTFG is its simple and efficient synthesis method. MTFG is also relatively stable and can be stored for a long time without significant degradation. However, one of the limitations of MTFG is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of MTFG. One of the potential areas of research is the development of MTFG derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential use of MTFG in the treatment of other diseases, such as cardiovascular disease and metabolic disorders. Furthermore, the mechanism of action of MTFG needs to be further elucidated to fully understand its potential therapeutic effects.
Applications De Recherche Scientifique
MTFG has been studied for its potential use in the treatment of various diseases. It has shown promising results in the treatment of diabetes, cancer, and neurodegenerative diseases. MTFG has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been found to enhance insulin sensitivity and glucose uptake in diabetic mice. In addition, MTFG has been shown to protect against neurodegeneration and improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-12-8-13(2)17(14(3)9-12)24(21,22)19(4)11-16(20)18-10-15-6-5-7-23-15/h8-9,15H,5-7,10-11H2,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOIVKVTVWDUFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)NCC2CCCO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl-(2,4,6-trimethyl-benzenesulfonyl)-amino]-N-(tetrahydro-furan-2-ylmethyl)-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 3-({[(5-{[(3,4-dimethoxybenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4080919.png)
![6-amino-3-propyl-4-(3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4080924.png)
![N-benzyl-7-(difluoromethyl)-N-methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4080932.png)
![methyl 2-[3-(1-benzofuran-2-ylcarbonyl)-4-hydroxy-5-oxo-2-(2-thienyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4080937.png)
![6-amino-3-tert-butyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4080944.png)

![N-(4-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4080956.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4080964.png)
![1-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}-4-ethylpiperazine](/img/structure/B4080992.png)
![7-(difluoromethyl)-N-[3-(4-morpholinylsulfonyl)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4080994.png)

![2-amino-4-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4081006.png)
